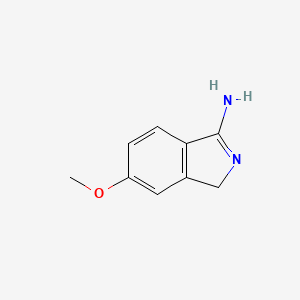

6-Methoxy-1H-isoindol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

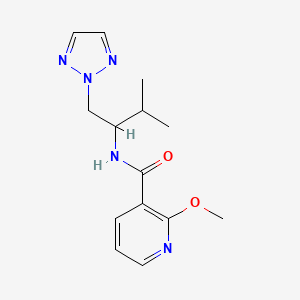

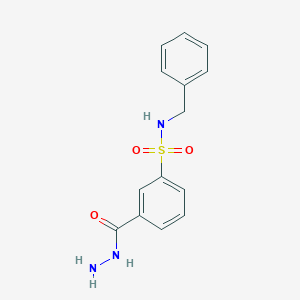

6-Methoxy-1H-isoindol-3-amine is a compound with the IUPAC name 1-imino-6-methoxy-1H-isoindol-3-amine . It has a molecular weight of 175.19 and is typically found in powder form . The compound’s InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .

Synthesis Analysis

The synthesis of isoindoline derivatives, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The compound 6-methoxy-1H-isoindol-1-imine contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 imine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

6-Methoxy-1H-isoindol-3-amine is a powder at room temperature . Its InChI code is 1S/C9H9N3O/c1-13-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3,(H3,10,11,12) .科学的研究の応用

Modulation of GPCRs

G protein-coupled receptors (GPCRs) are crucial drug targets. Some studies suggest that 6-Methoxy-1H-isoindol-3-amine interacts with specific GPCRs, affecting signaling pathways. Researchers are investigating its potential as a modulator of GPCR activity for therapeutic purposes.

These applications highlight the diverse potential of 6-Methoxy-1H-isoindol-3-amine in various fields of research. However, keep in mind that further studies are essential to fully understand its mechanisms and optimize its use in clinical settings . If you need more information or have additional questions, feel free to ask! 😊

将来の方向性

The synthesis of 1,2,3-trisubstituted indoles, which includes 6-Methoxy-1H-isoindol-3-amine, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . This suggests potential future directions in the rapid generation of trisubstituted indole libraries .

作用機序

Target of Action

It is known that indole derivatives, which include 6-methoxy-1h-isoindol-3-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

特性

IUPAC Name |

5-methoxy-3H-isoindol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKFYHASHXFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-isoindol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)